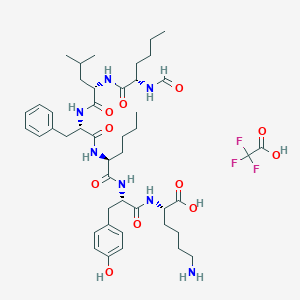

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) est un hexapeptide synthétique qui agit comme un agoniste des récepteurs des peptides formylés. Ces récepteurs sont impliqués dans la réponse chimiotactique des cellules immunitaires, en particulier les neutrophiles, vers les sites d'infection ou d'inflammation . Le composé est souvent utilisé dans la recherche scientifique pour étudier le comportement des cellules immunitaires et les voies de signalisation.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Couplage : Chaque acide aminé est couplé au peptide lié à la résine à l'aide d'agents activateurs tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Déprotection : Les groupes protecteurs temporaires sur les acides aminés sont éliminés à l'aide d'acide trifluoroacétique (TFA).

Méthodes de production industrielle

La production industrielle de N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) suit des principes similaires mais à plus grande échelle. Des synthétiseurs peptidiques automatisés et des systèmes de purification à grande échelle sont utilisés pour garantir un rendement et une pureté élevés. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des mesures rigoureuses de contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) subit principalement :

Hydrolyse : Les liaisons peptidiques peuvent être hydrolysées en conditions acides ou basiques.

Oxydation : Le résidu tyrosine peut être oxydé pour former de la dityrosine en conditions oxydantes.

Réactifs et conditions courants

Hydrolyse : Acide chlorhydrique (HCl) ou hydroxyde de sodium (NaOH) à des températures élevées.

Oxydation : Peroxyde d'hydrogène (H2O2) ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Principaux produits

Hydrolyse : Acides aminés individuels ou fragments peptidiques plus petits.

Oxydation : Dityrosine ou autres dérivés oxydés.

Réduction : Peptide réduit avec des groupes thiol libres.

Applications de la recherche scientifique

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Investigue le rôle des récepteurs des peptides formylés dans la signalisation des cellules immunitaires et la chimiotaxie.

Médecine : Explore les applications thérapeutiques potentielles dans la modulation des réponses immunitaires et le traitement des maladies inflammatoires.

Industrie : Utilisé dans le développement de tests diagnostiques et comme étalon dans les techniques analytiques.

Mécanisme d'action

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) exerce ses effets en se liant aux récepteurs des peptides formylés à la surface des cellules immunitaires. Cette liaison déclenche une cascade de signalisation impliquant des protéines G, conduisant à l'activation de voies en aval telles que la phospholipase C (PLC) et les kinases de protéines activées par les mitogènes (MAPK). Ces voies aboutissent finalement à la migration chimiotactique des cellules immunitaires vers le site d'infection ou d'inflammation .

Applications De Recherche Scientifique

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigates the role of formyl peptide receptors in immune cell signaling and chemotaxis.

Medicine: Explores potential therapeutic applications in modulating immune responses and treating inflammatory diseases.

Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.

Mécanisme D'action

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) exerts its effects by binding to formyl peptide receptors on the surface of immune cells. This binding triggers a signaling cascade involving G-proteins, leading to the activation of downstream pathways such as phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs). These pathways ultimately result in the chemotactic migration of immune cells to the site of infection or inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires

N-Formyl-Met-Leu-Phe (fMLP) : Un autre agoniste du récepteur des peptides formylés ayant des propriétés chimiotactiques similaires.

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys-fluorescéine : Un dérivé marqué par fluorescence utilisé dans les études d'imagerie.

Unicité

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) est unique en raison de sa séquence spécifique et de la présence d'acides aminés non naturels comme la norleucine (Nle). Cela confère une stabilité accrue et une résistance à la dégradation enzymatique par rapport aux peptides naturels comme la N-Formyl-Met-Leu-Phe (fMLP) .

Propriétés

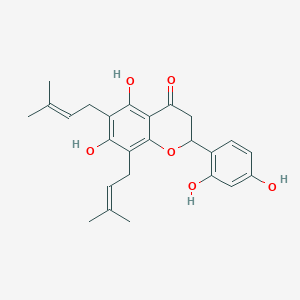

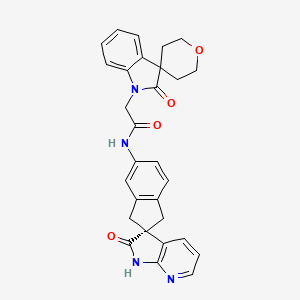

Formule moléculaire |

C45H66F3N7O11 |

|---|---|

Poids moléculaire |

938.0 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C43H65N7O9.C2HF3O2/c1-5-7-16-32(45-27-51)38(53)48-35(24-28(3)4)40(55)50-36(25-29-14-10-9-11-15-29)41(56)46-33(17-8-6-2)39(54)49-37(26-30-19-21-31(52)22-20-30)42(57)47-34(43(58)59)18-12-13-23-44;3-2(4,5)1(6)7/h9-11,14-15,19-22,27-28,32-37,52H,5-8,12-13,16-18,23-26,44H2,1-4H3,(H,45,51)(H,46,56)(H,47,57)(H,48,53)(H,49,54)(H,50,55)(H,58,59);(H,6,7)/t32-,33-,34-,35-,36-,37-;/m0./s1 |

Clé InChI |

PIIHXDKVEVMPFE-KPIXKXSRSA-N |

SMILES isomérique |

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC=O.C(=O)(C(F)(F)F)O |

SMILES canonique |

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC=O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12427027.png)

![(5Z)-5-[[3-(1,3-benzoxazol-2-ylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12427042.png)

![(2R,3R,4S,5S,6R)-2-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12427067.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12427092.png)